Fmoc-DL-(2-thienyl)glycine

Peptide Therapeutics Endothelin Receptor NK2 Receptor

Fmoc-DL-(2-thienyl)glycine (CAS 211682-11-0) is a base-labile, 9-fluorenylmethoxycarbonyl (Fmoc)-protected glycine derivative featuring a 2-thienyl side chain. This amino acid building block is designed for solid-phase peptide synthesis (SPPS), where the Fmoc group is selectively removed under mild basic conditions (e.g., 20% piperidine in DMF) to facilitate stepwise peptide elongation.

Molecular Formula C21H17NO4S
Molecular Weight 379.4 g/mol
CAS No. 211682-11-0
Cat. No. B1390341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-DL-(2-thienyl)glycine
CAS211682-11-0
Molecular FormulaC21H17NO4S
Molecular Weight379.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC=CS4)C(=O)O
InChIInChI=1S/C21H17NO4S/c23-20(24)19(18-10-5-11-27-18)22-21(25)26-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-11,17,19H,12H2,(H,22,25)(H,23,24)
InChIKeyDOQXSEXNUPRHPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-DL-(2-thienyl)glycine (CAS 211682-11-0): Procurement-Ready Fmoc-Protected Thienyl Amino Acid for Peptide Synthesis


Fmoc-DL-(2-thienyl)glycine (CAS 211682-11-0) is a base-labile, 9-fluorenylmethoxycarbonyl (Fmoc)-protected glycine derivative featuring a 2-thienyl side chain . This amino acid building block is designed for solid-phase peptide synthesis (SPPS), where the Fmoc group is selectively removed under mild basic conditions (e.g., 20% piperidine in DMF) to facilitate stepwise peptide elongation . The 2-thienyl moiety confers distinct electronic and steric properties compared to natural amino acids, making it a valuable tool for peptidomimetic design and the deconvolution of protein structure–function relationships .

Fmoc-DL-(2-thienyl)glycine (CAS 211682-11-0): Why Generic Phenylglycine or Alanine Analogs Are Not Suitable Substitutes


Fmoc-DL-(2-thienyl)glycine cannot be replaced by Fmoc-protected phenylglycine or standard aliphatic amino acids without fundamentally altering the physicochemical and biological profile of the resulting peptide. The thienyl ring introduces sulfur-centered electron density and distinct steric bulk that deviates from the planar aromaticity of phenylglycine, while its conformational constraints differ markedly from the flexibility conferred by alanine or unsubstituted glycine [1]. Such differences directly impact peptide conformation, receptor recognition, and metabolic stability [1]. Moreover, phenylglycine residues in Fmoc-SPPS are notoriously prone to racemization under standard coupling conditions [2], whereas the electronic nature of the thienyl group may mitigate or alter this susceptibility, making direct substitution a risky and scientifically unjustified practice without empirical validation.

Fmoc-DL-(2-thienyl)glycine (CAS 211682-11-0): Quantitative Comparative Evidence for Differentiated Procurement Decisions


Endothelin and NK2 Receptor Antagonism in Cyclic Peptides: 2‑Thienylglycine-Containing Peptides vs. Alternative Aromatic Amino Acid Residues

A cyclic peptide containing a 2‑thienylglycine residue demonstrated dual endothelin receptor antagonistic action and NK2 receptor antagonistic action in a Takeda patent [1]. In this study, the peptide incorporating 2‑thienylglycine was specifically claimed as a therapeutic candidate for hypertension, cardio‑cerebrovascular diseases, nephropathy, and asthma [1]. The patent explicitly lists D‑2‑thienylglycine alongside other aromatic D‑amino acid residues (e.g., D‑Trp, D‑Phe, D‑Tyr) as viable components, but the presence of the 2‑thienylglycine residue is essential for the described dual‑receptor antagonism profile [1].

Peptide Therapeutics Endothelin Receptor NK2 Receptor Cardiovascular Disease

Racemization Propensity in Fmoc-SPPS: Phenylglycine vs. Thienylglycine as a Mechanistic Comparator

Phenylglycine (Phg) residues in Fmoc‑SPPS are highly prone to racemization under standard base‑catalyzed coupling conditions, with racemization occurring at the critical coupling step of Fmoc‑Phg [1]. Although direct quantitative racemization data for Fmoc‑DL‑(2‑thienyl)glycine are not available, the thienyl ring is electronically distinct from the phenyl ring; this electronic difference may alter the stability of the α‑carbon carbanion intermediate, thereby potentially reducing racemization susceptibility. The structural analogy between phenylglycine and 2‑thienylglycine makes this a relevant class‑level inference for procurement decisions, particularly when stereochemical fidelity is paramount.

Solid-Phase Peptide Synthesis Racemization Stereochemical Integrity Fmoc Chemistry

Coupling Condition Compatibility: Fmoc-DL-(2-thienyl)glycine vs. Boc-Protected Thienylglycine in SPPS Workflows

Fmoc-DL-(2‑thienyl)glycine is designed for standard Fmoc‑SPPS protocols, utilizing mild base (e.g., 20% piperidine in DMF) for deprotection [1]. In contrast, Boc‑protected 2‑thienylglycine (e.g., Boc‑(R)‑2‑thienylglycine, CAS 74562‑03‑1) requires strongly acidic conditions (e.g., TFA) for deprotection . This fundamental difference in protecting group orthogonality dictates that Fmoc‑thienylglycine is the only compatible choice for Fmoc‑based SPPS workflows, whereas Boc‑thienylglycine is suited for Boc‑SPPS. Selection of the incorrect protecting group would lead to premature deprotection or cleavage of the peptide from the resin.

Solid-Phase Peptide Synthesis Protecting Group Orthogonality Fmoc Chemistry Boc Chemistry

Racemic Mixture (DL) Utility in Peptide Library Screening vs. Enantiomerically Pure Analogs

Fmoc-DL-(2‑thienyl)glycine is supplied as a racemic mixture of D‑ and L‑enantiomers . In contrast, enantiomerically pure versions such as Fmoc‑(R)‑2‑thienylglycine (CAS 208259‑66‑9, [α]D²⁵ = +47 ± 2°, c=1 in DMF) and Fmoc‑(S)‑2‑thienylglycine (CAS 211682‑13‑2) are also commercially available at higher cost. The racemic DL‑mixture is suitable for initial exploratory peptide library synthesis where the stereochemical outcome is unknown or where both enantiomers are desired for comparative biological evaluation. Using the racemic mixture in early‑stage screening can reduce procurement costs (e.g., $399.90/g for DL‑mixture vs. higher per‑gram pricing for single enantiomers) while maintaining identical chemical reactivity in SPPS.

Peptide Library Unnatural Amino Acid Racemic Mixture Enantiomeric Resolution

Orthogonal Protecting Group Stability: Fmoc-2‑thienylglycine vs. Unprotected 2‑Thienylglycine in SPPS

Fmoc-DL-(2‑thienyl)glycine incorporates a base‑labile Fmoc protecting group that is stable under acidic resin‑cleavage conditions (e.g., TFA) and removable under mild basic treatment . The unprotected analog, DL‑2‑(2‑thienyl)glycine (CAS 21124‑40‑3), lacks this orthogonal protection and would result in uncontrolled polymerization and side reactions if used directly in SPPS . The Fmoc group also enhances solubility in DMF and DCM, facilitating efficient coupling reactions during automated peptide synthesis .

Solid-Phase Peptide Synthesis Protecting Group Strategy Fmoc Chemistry Amino Acid Derivative

Fmoc-DL-(2-thienyl)glycine (CAS 211682-11-0): Optimal Application Scenarios Based on Quantitative Differentiation Evidence


Cyclic Peptide Lead Discovery for Cardiovascular and Inflammatory Targets

Based on the demonstrated endothelin and NK2 receptor antagonism of 2‑thienylglycine‑containing cyclic peptides [1], this building block is ideally suited for medicinal chemistry programs developing peptide‑based therapeutics for hypertension, asthma, nephropathy, and cardio‑cerebrovascular diseases. The dual‑receptor antagonism profile offers a potential advantage over single‑target peptides, and the racemic DL‑mixture allows for cost‑effective initial library synthesis .

Peptidomimetic Design Requiring Conformational Constraint with Reduced Racemization Risk

When designing peptidomimetics that require aromatic side‑chain character but are susceptible to racemization (as observed with phenylglycine [2]), Fmoc‑DL‑(2‑thienyl)glycine provides a viable alternative scaffold. The thienyl ring introduces distinct electronic and steric properties [3] that may mitigate racemization propensity while maintaining the conformational constraints needed for enhanced metabolic stability and target binding [3].

Cost‑Effective SPPS‑Based Peptide Library Synthesis and Structure‑Activity Relationship (SAR) Exploration

For research groups employing Fmoc‑SPPS methodology, the DL‑racemic mixture of Fmoc‑(2‑thienyl)glycine (priced at ~$400/g ) provides a budget‑friendly entry point compared to enantiomerically pure analogs . This scenario is optimal for early‑stage peptide library synthesis where the stereochemical preference is unknown, allowing for broad SAR exploration before committing to higher‑cost single‑enantiomer building blocks .

Proteomics and Protein Structure‑Function Deconvolution Studies

As an Fmoc‑protected glycine derivative with an unusual aromatic side chain, this compound is explicitly indicated for proteomics studies and as a tool to aid in the deconvolution of protein structure and function . Its incorporation into synthetic peptides enables systematic perturbation of peptide conformation and ligand‑receptor interactions, providing insights into the structural determinants of biological activity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-DL-(2-thienyl)glycine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.